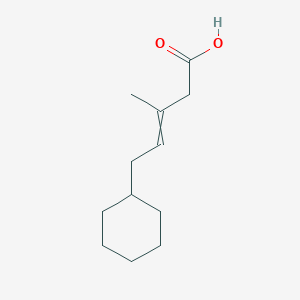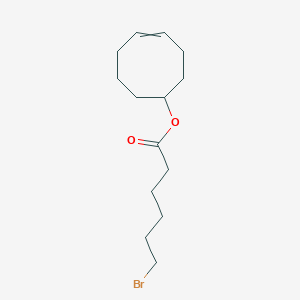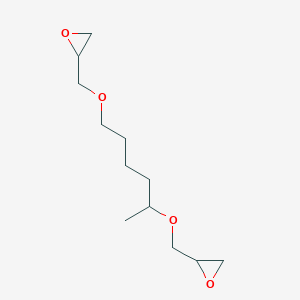![molecular formula C13H26OSi B12544494 Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- CAS No. 143586-27-0](/img/structure/B12544494.png)
Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- is a chemical compound characterized by its unique structure, which includes a silane group bonded to a trimethyl group and a 3,3,5,5-tetramethyl-1-cyclohexen-1-yl group. This compound is notable for its applications in various scientific fields due to its distinctive chemical properties .
Méthodes De Préparation
The synthesis of Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- typically involves the reaction of trimethylsilyl chloride with 3,3,5,5-tetramethyl-1-cyclohexen-1-ol under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silane derivatives.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It serves as a reagent in the modification of biomolecules for enhanced stability and functionality.
Medicine: This compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Mécanisme D'action
The mechanism of action of Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- involves its interaction with various molecular targets. The silane group can form strong bonds with other silicon-containing compounds, while the cyclohexenyl group provides steric hindrance that influences the compound’s reactivity. These interactions can affect molecular pathways involved in chemical synthesis and material formation .
Comparaison Avec Des Composés Similaires
Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- can be compared with other similar compounds such as:
Trimethylsilyl chloride: A simpler silane compound used in similar synthetic applications.
Tetramethylsilane: Known for its use as a reference standard in NMR spectroscopy.
Propriétés
Numéro CAS |
143586-27-0 |
|---|---|
Formule moléculaire |
C13H26OSi |
Poids moléculaire |
226.43 g/mol |
Nom IUPAC |
trimethyl-(3,3,5,5-tetramethylcyclohexen-1-yl)oxysilane |
InChI |
InChI=1S/C13H26OSi/c1-12(2)8-11(14-15(5,6)7)9-13(3,4)10-12/h8H,9-10H2,1-7H3 |
Clé InChI |
SMYQTCJMAZWCLY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=CC(C1)(C)C)O[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(3,5-Dichlorophenyl)-6-(pyridin-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B12544416.png)


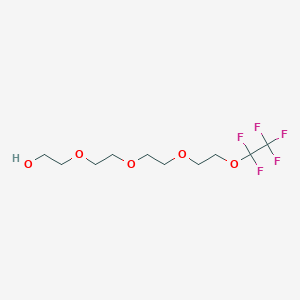
![5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12544461.png)
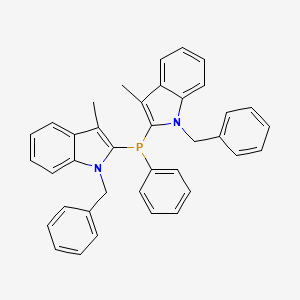


![1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12544477.png)

